molecular formula C17H14ClN3O4S B3475078 4-[(1-Benzyl-4-chloro-2,5-dioxopyrrol-3-yl)amino]benzenesulfonamide

4-[(1-Benzyl-4-chloro-2,5-dioxopyrrol-3-yl)amino]benzenesulfonamide

Cat. No.: B3475078
M. Wt: 391.8 g/mol
InChI Key: WPKORICEVGOMFZ-UHFFFAOYSA-N
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Description

4-[(1-Benzyl-4-chloro-2,5-dioxopyrrol-3-yl)amino]benzenesulfonamide is a complex organic compound with the molecular formula C17H14ClN3O4S This compound is characterized by the presence of a benzyl group, a chloro-substituted pyrrolidine ring, and a benzenesulfonamide moiety

Preparation Methods

The synthesis of 4-[(1-Benzyl-4-chloro-2,5-dioxopyrrol-3-yl)amino]benzenesulfonamide involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated processes and advanced purification techniques.

Chemical Reactions Analysis

4-[(1-Benzyl-4-chloro-2,5-dioxopyrrol-3-yl)amino]benzenesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include thionyl chloride, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(1-Benzyl-4-chloro-2,5-dioxopyrrol-3-yl)amino]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(1-Benzyl-4-chloro-2,5-dioxopyrrol-3-yl)amino]benzenesulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or proteins by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

4-[(1-Benzyl-4-chloro-2,5-dioxopyrrol-3-yl)amino]benzenesulfonamide can be compared with similar compounds such as:

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and potential applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and biological activity.

Properties

IUPAC Name

4-[(1-benzyl-4-chloro-2,5-dioxopyrrol-3-yl)amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O4S/c18-14-15(20-12-6-8-13(9-7-12)26(19,24)25)17(23)21(16(14)22)10-11-4-2-1-3-5-11/h1-9,20H,10H2,(H2,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKORICEVGOMFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(1-Benzyl-4-chloro-2,5-dioxopyrrol-3-yl)amino]benzenesulfonamide

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